3-Isocyanatopentane
Overview
Description
3-Isocyanatopentane is an organic compound with the molecular formula C6H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a pentane backbone. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatopentane can be synthesized through several methods, including the phosgene process and non-phosgene methods. The phosgene process involves the reaction of phosgene with amines to form isocyanates. due to the toxicity of phosgene, alternative methods have been developed.
Non-Phosgene Methods:
Reduction Carbonylation: This method involves the reaction of nitro-amino compounds with carbon monoxide to form carbamates, which are then thermally decomposed to yield isocyanates.
Oxidation Carbonylation: This method uses carbon monoxide and oxygen to convert amines into isocyanates.
Dimethyl Carbonate Method: This involves the reaction of amines with dimethyl carbonate to form carbamates, followed by thermal decomposition to produce isocyanates.
Urea Method: This method involves the reaction of amines with urea to form carbamates, which are then decomposed to yield isocyanates.
Industrial Production Methods: The industrial production of this compound primarily relies on the phosgene process due to its efficiency and high yield. non-phosgene methods are gaining popularity due to environmental and safety concerns associated with phosgene .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamates.
Polymerization Reactions: this compound can polymerize to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form urethanes and ureas.
Water: Reacts with isocyanates to form carbamic acid, which decomposes to form carbon dioxide and amines.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
3-Isocyanatopentane has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Isocyanatopentane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as alcohols and amines, to form stable products like urethanes and ureas. This reactivity is exploited in various chemical processes and industrial applications .
Molecular Targets and Pathways:
Nucleophiles: The primary targets of this compound are nucleophiles, which include alcohols, amines, and water.
Reaction Pathways: The compound undergoes substitution and addition reactions, leading to the formation of urethanes, ureas, and carbamates.
Comparison with Similar Compounds
3-Isocyanatopentane can be compared with other isocyanates, such as:
Toluene Diisocyanate (TDI): An aromatic isocyanate used in the production of flexible polyurethane foams.
Hexamethylene Diisocyanate (HDI): An aliphatic isocyanate used in the production of non-yellowing polyurethane coatings.
Methylene Diphenyl Diisocyanate (MDI): An aromatic isocyanate used in the production of rigid polyurethane foams.
Uniqueness: this compound is unique due to its aliphatic structure, which imparts different reactivity and properties compared to aromatic isocyanates. Its applications in the production of polyurethanes and other organic compounds highlight its versatility and importance in various fields .
Properties
IUPAC Name |
3-isocyanatopentane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTTZPPXKNHJBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622452 | |
Record name | 3-Isocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42065-78-1 | |
Record name | 3-Isocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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